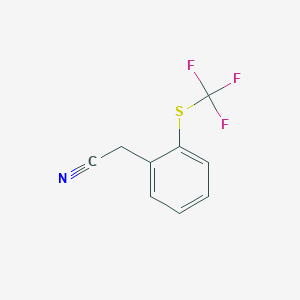

2-(Trifluoromethylthio)phenylacetonitrile

Description

Significance of Organofluorine Compounds in Advanced Chemical Sciences

The unique properties of fluorine, being the most electronegative element, impart profound changes to a molecule's characteristics. fiveable.me Organofluorine compounds are integral to numerous applications due to their enhanced stability, bioavailability, and novel reactivity. researchgate.net

Fluorinated groups such as trifluoromethyl (-CF3) and trifluoromethylthio (-SCF3) are of paramount importance in molecular design. enamine.netmdpi.com These moieties are frequently introduced into molecular scaffolds to fine-tune their physicochemical properties for specific research applications, particularly in drug discovery. mdpi.com

The trifluoromethyl (-CF3) group is known for its high electronegativity and metabolic stability. fiveable.mewikipedia.org It is often used as a bioisostere for methyl or chloro groups to improve a compound's pharmacokinetic profile by blocking metabolic oxidation. wikipedia.org

The trifluoromethylthio (-SCF3) group has garnered significant interest due to its unique combination of properties. It is one of the most lipophilic functional groups known, a quality that can substantially enhance a molecule's ability to permeate cell membranes. enamine.netresearchgate.net Furthermore, the -SCF3 group is strongly electron-withdrawing, which can increase the metabolic stability of a compound by making it less susceptible to oxidative degradation in vivo. researchgate.net The high lipophilicity is quantified by the Hansch hydrophobicity parameter (π), where the -SCF3 group has a notably high value. researchgate.net

| Functional Group | Hansch Hydrophobicity Parameter (π) | Electronic Effect | Key Characteristics |

|---|---|---|---|

| -SCF3 (Trifluoromethylthio) | 1.44 | Strongly Electron-Withdrawing | High lipophilicity, enhances metabolic stability |

| -CF3 (Trifluoromethyl) | 0.88 | Strongly Electron-Withdrawing | Increases metabolic stability, high electronegativity |

| -Cl (Chloro) | 0.71 | Electron-Withdrawing | Common bioisostere |

| -CH3 (Methyl) | 0.56 | Electron-Donating | Susceptible to metabolic oxidation |

Phenylacetonitrile (B145931) and its derivatives are valuable building blocks in organic synthesis. researchgate.net They serve as key intermediates in the production of a wide array of more complex molecules, including pharmaceuticals, dyes, and agrochemicals. The versatility of the phenylacetonitrile scaffold stems from the reactivity of both the nitrile group and the adjacent methylene (B1212753) (-CH2-) group, allowing for a variety of chemical transformations and functionalizations. This makes them ideal starting points for constructing intricate molecular architectures.

Contextualization of 2-(Trifluoromethylthio)phenylacetonitrile within Organofluorine Chemistry

This compound (CAS No. 237424-20-3) is a specialized chemical intermediate that combines the phenylacetonitrile framework with the influential trifluoromethylthio group. clearsynth.com While detailed research on this specific molecule is not extensively published, its significance can be understood by examining the properties of its constituent parts. It is primarily utilized as a building block in research and development for the synthesis of more complex, novel compounds. clearsynth.comscbt.com

The -SCF3 group possesses distinct electronic and steric properties that make it a valuable substituent in medicinal and materials chemistry. researchgate.net Its electronic influence is strongly electron-withdrawing, which can significantly alter the electron density distribution within the aromatic ring of the phenylacetonitrile scaffold. This can affect the reactivity of the molecule and the acidity of the benzylic protons.

Structurally, the -SCF3 group is sterically demanding, which can influence the conformation of the molecule and its interactions with biological targets like enzymes or receptors. fiveable.me The combination of high lipophilicity and potent electronic effects makes the -SCF3 group a powerful tool for modulating molecular properties to achieve desired outcomes in research applications. researchgate.netresearchgate.net

| Substituent (X) | Hammett Sigma Constant (σp) | Hansch Hydrophobicity Parameter (π) |

|---|---|---|

| -SCF3 | 0.50 | 1.44 |

| -CF3 | 0.54 | 0.88 |

| -CN | 0.66 | -0.57 |

| -Cl | 0.23 | 0.71 |

| -H | 0.00 | 0.00 |

Note: Hammett constants (σp) indicate the electronic effect of a substituent at the para position; positive values indicate electron-withdrawing character. Hansch parameters (π) quantify the hydrophobicity of a substituent.

The primary motivation for synthesizing functionalized phenylacetonitriles, such as the 2-(trifluoromethylthio) derivative, is to create novel molecules with potentially enhanced or unique properties. Researchers in medicinal chemistry, for example, synthesize such compounds as intermediates for new therapeutic agents. For instance, related compounds like 2-(trifluoromethyl)phenylacetonitrile (B128601) have been used in the synthesis of non-peptide CCR1 receptor antagonists and interleukin-6 inhibitors. chemicalbook.com

By incorporating a group like -SCF3, scientists aim to leverage its known benefits, such as improved metabolic stability and membrane permeability, in the final target molecules. researchgate.net Therefore, this compound represents a strategic starting material, designed to introduce these desirable properties into more complex and potentially bioactive structures.

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(trifluoromethylsulfanyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NS/c10-9(11,12)14-8-4-2-1-3-7(8)5-6-13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVQSJULZJSTFJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC#N)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380704 | |

| Record name | 2-(Trifluoromethylthio)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

237424-20-3 | |

| Record name | 2-(Trifluoromethylthio)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of 2 Trifluoromethylthio Phenylacetonitrile Formation and Transformations

Elucidation of Reaction Mechanisms in Trifluoromethylthiolation

The introduction of the trifluoromethylthio (SCF3) group onto the phenylacetonitrile (B145931) scaffold is a critical step in its synthesis. This transformation, known as trifluoromethylthiolation, can proceed through several distinct mechanistic pathways, largely dictated by the choice of reagents and reaction conditions. These mechanisms are generally categorized as radical, transition metal-catalyzed, or polar (electrophilic/nucleophilic) processes. researchgate.net

Radical trifluoromethylthiolation involves the generation of the trifluoromethylthio radical (•SCF3), which then reacts with the aromatic ring. researchgate.net This highly reactive intermediate can be formed from various precursors under thermal, photochemical, or redox-initiated conditions. researchgate.net For instance, visible-light-driven protocols can generate aryl radicals from precursors like arylazo sulfones, which then react with a trifluoromethylthiolating agent. nih.gov A proposed radical pathway may involve the cleavage of a C-C bond to drive the formation of a C-S bond, highlighting a deconstructive thiolation approach. researchgate.net

The general steps in a radical chain mechanism for trifluoromethylthiolation are:

Initiation: Formation of the •SCF3 radical from a suitable precursor, such as silver trifluoromethylthiolate (AgSCF3). researchgate.netresearchgate.net

Propagation: The •SCF3 radical adds to the aromatic ring of a phenylacetonitrile derivative to form a radical intermediate. This intermediate then undergoes rearomatization, often by losing a hydrogen atom, to yield the final product and another radical to continue the chain.

Termination: Combination of two radical species to form a stable, non-radical product.

This pathway is particularly effective for creating C-S bonds under mild conditions and has been explored as an efficient strategy for constructing SCF3-substituted compounds. researchgate.net

Transition metals, particularly copper and silver, play a pivotal role in mediating trifluoromethylthiolation reactions, often offering greater control and efficiency than radical-only pathways. rhhz.netrsc.org These reactions typically proceed through a catalytic cycle involving oxidative addition, reductive elimination, and/or transmetalation steps.

Copper (Cu) Catalysis: Copper-catalyzed reactions are widely used for forming C-SCF3 bonds. nih.gov One common mechanism involves the oxidative addition of a Cu(I) species to a trifluoromethylthiolating agent to form a Cu(III) intermediate. This intermediate can then react with the aryl substrate. For example, in the cross-coupling of aryl boronic acids with a trifluoromethylthiolating source, the mechanism may involve a Cu(I)/Cu(III) cycle where the aryl group is transferred to the copper center, followed by reductive elimination to form the C-S bond and regenerate the Cu(I) catalyst. nih.gov

Silver (Ag) Catalysis: Silver reagents, such as AgSCF3, are also prominent in these transformations. researchgate.net Silver can facilitate the reaction through several modes. In some cases, it acts as a stoichiometric reagent to generate the •SCF3 radical. researchgate.net In catalytic cycles, silver can participate in decarboxylative trifluoromethylthiolation of aliphatic carboxylic acids or in cross-coupling reactions, often proceeding through single-electron transfer (SET) pathways. researchgate.net

The table below summarizes the roles of these metals in trifluoromethylthiolation.

| Metal Catalyst | Common Oxidation States | Proposed Mechanistic Steps | Typical Substrates |

|---|---|---|---|

| Copper (Cu) | Cu(I) / Cu(III) | Oxidative Addition, Reductive Elimination | Aryl Boronic Acids, Aryl Halides |

| Silver (Ag) | Ag(I) | Single-Electron Transfer (SET), Radical Generation | Aliphatic Carboxylic Acids, Alkyl Halides |

Beyond radical and metal-catalyzed pathways, trifluoromethylthiolation can occur through polar mechanisms where the trifluoromethylthiolating reagent acts as either an electrophile ("SCF3+") or a nucleophile ("SCF3-"). researchgate.netnih.gov

Electrophilic Trifluoromethylthiolation: In this model, an electron-rich aromatic ring attacks an electrophilic source of the SCF3 group. thieme-connect.com Reagents such as N-(trifluoromethylthio)phthalimide or trifluoromethanesulfenamides are designed to have an electron-deficient sulfur atom, making them susceptible to attack by nucleophiles like arenes. thieme-connect.com These reactions often resemble classic electrophilic aromatic substitution (e.g., Friedel-Crafts reactions) and may require a Lewis or protic acid catalyst to activate the reagent and enhance its electrophilicity. thieme-connect.com

Nucleophilic Trifluoromethylthiolation: This approach involves a nucleophilic SCF3 source reacting with an electrophilic substrate, such as an aryl halide or triflate. researchgate.net Reagents like AgSCF3 or copper(I) trifluoromethylthiolate (CuSCF3) can deliver the trifluoromethylthiolate anion (CF3S-). researchgate.net These reactions are particularly useful for substituting leaving groups on an aromatic ring and often proceed under milder conditions than electrophilic methods. researchgate.net

The choice between an electrophilic or nucleophilic pathway depends on the electronic nature of the substrate and the availability of suitable reagents.

| Mechanism Type | SCF3 Source Acts As | Aromatic Substrate Is | Example Reagent |

|---|---|---|---|

| Electrophilic | Electrophile (SCF3δ+) | Electron-rich (Nucleophile) | Trifluoromethanesulfenamide |

| Nucleophilic | Nucleophile (SCF3δ-) | Electron-poor (Electrophile) | Silver trifluoromethylthiolate (AgSCF3) |

Exploration of Carbon-Carbon Bond Formation Mechanisms in Phenylacetonitrile Synthesis

The synthesis of the core phenylacetonitrile structure itself requires the formation of a key carbon-carbon bond between the phenyl ring's benzylic carbon and the nitrile carbon. The most common and direct method for achieving this is through nucleophilic substitution. cognitoedu.orgwikipedia.org

This reaction typically involves a benzyl (B1604629) halide, such as benzyl chloride or benzyl bromide, and a cyanide salt like sodium cyanide (NaCN) or potassium cyanide (KCN). wikipedia.org The mechanism is a classic bimolecular nucleophilic substitution (SN2) reaction. researchgate.netsciencemadness.org

The key steps of the SN2 mechanism are:

The cyanide ion (CN-), a potent nucleophile, attacks the electrophilic benzylic carbon atom of the benzyl halide. cognitoedu.org

This attack occurs from the backside relative to the leaving group (the halide ion).

A single transition state is formed where the C-CN bond is partially formed and the C-Halide bond is partially broken.

The halide ion is expelled as a leaving group, and the C-CN bond formation is completed, resulting in the formation of phenylacetonitrile. cognitoedu.org

This reaction is highly efficient for primary benzylic halides because the benzylic carbon is sterically accessible and the transition state is stabilized by the adjacent phenyl ring. While an SN1 mechanism involving a stable benzyl carbocation is possible, the strong, basic nature of the cyanide nucleophile heavily favors the concerted SN2 pathway. sciencemadness.org

Computational Chemistry Approaches in Reaction Mechanism Studies

To gain deeper insight into the complex energy landscapes of these reactions, computational chemistry has become an indispensable tool. Theoretical calculations allow for the detailed study of reaction intermediates and transition states that are often too transient to be observed experimentally.

Density Functional Theory (DFT) is a powerful quantum-mechanical modeling method used to investigate the electronic structure of molecules and, consequently, their reactivity. researchgate.net It is particularly well-suited for analyzing reaction mechanisms by calculating the potential energy surface, locating transition states, and determining activation energy barriers. researchgate.netnih.gov

In the context of trifluoromethylthiolation, DFT studies can:

Elucidate Reaction Pathways: By calculating the energies of reactants, intermediates, transition states, and products, DFT can help determine the most energetically favorable reaction pathway (e.g., radical vs. polar, SN2 vs. SN1). nih.gov

Analyze Transition State Geometry: DFT can provide detailed three-dimensional structures of transition states, revealing the critical bond-forming and bond-breaking events. researchgate.net This information is crucial for understanding selectivity in reactions. researchgate.net

Calculate Activation Barriers: The energy difference between the reactants and the transition state (the activation energy) determines the reaction rate. DFT calculations provide quantitative estimates of these barriers, allowing for direct comparison between competing mechanistic pathways. researchgate.netnih.gov For example, a DFT study on trifluoromethylation with a specific reagent calculated the energy barriers for different modes of attack, concluding that a backside mechanism was significantly favored over a frontside attack. nih.gov

The table below highlights key applications of DFT in studying relevant reaction mechanisms.

| DFT Application | Information Gained | Significance |

|---|---|---|

| Geometry Optimization | Provides stable structures of intermediates and transition states. researchgate.net | Allows for detailed analysis of molecular structure during the reaction. |

| Energy Barrier Calculation | Quantifies the activation energy (ΔE‡) for a reaction step. nih.gov | Helps predict reaction feasibility and compare competing pathways. |

| Selectivity Analysis | Correlates transition state energies with observed product ratios. researchgate.net | Explains the origins of regio- and stereoselectivity. |

By combining experimental observations with computational insights from DFT, a comprehensive and detailed understanding of the mechanisms governing the formation and transformation of 2-(trifluoromethylthio)phenylacetonitrile can be achieved.

Molecular Modeling for Reaction Pathway Prediction

Consistent with the lack of experimental mechanistic studies, there is a corresponding absence of molecular modeling and computational chemistry research specifically predicting the reaction pathways for the formation and transformation of this compound. Computational studies are powerful tools for elucidating reaction mechanisms, calculating activation energies, and predicting the stability of intermediates and transition states. Such studies have been applied to various reactions involving trifluoromethylthiolation, but the specific application to the phenylacetonitrile core to form the 2-substituted isomer has not been reported.

Future research in this area would be valuable for understanding the reactivity of this compound and for optimizing its synthesis. Molecular modeling could provide significant insights into:

Formation Pathways: Comparing the energetic favorability of different potential synthetic routes, such as the reaction of 2-halophenylacetonitrile with a trifluoromethylthiolating agent versus the direct trifluoromethylthiolation of phenylacetonitrile.

Reaction Intermediates: Identifying and characterizing the structure and stability of any intermediates that may be formed during the synthesis.

Transition State Analysis: Calculating the energy barriers for different steps in the reaction mechanism, which would help in predicting the reaction kinetics and identifying the rate-determining step.

Reactivity and Transformations: Modeling the reactions of the cyano and trifluoromethylthio groups to predict the regioselectivity and stereoselectivity of subsequent transformations.

In the absence of such specific studies, a detailed and scientifically accurate account of the molecular modeling for reaction pathway prediction for this compound cannot be provided at this time.

Chemical Reactivity and Derivatization Strategies of 2 Trifluoromethylthio Phenylacetonitrile

Reactivity of the Nitrile Group in 2-(Trifluoromethylthio)phenylacetonitrile

The nitrile group in this compound is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is significantly influenced by the presence of the adjacent active methylene (B1212753) group and the electron-withdrawing trifluoromethylthio substituent on the phenyl ring.

Active Methylene Chemistry (e.g., Deprotonation, Alkylation, Condensation)

The methylene group (CH₂) alpha to both the phenyl ring and the nitrile group is highly acidic and is thus referred to as an "active methylene" group. This increased acidity is a result of the ability of both the nitrile and the phenyl ring to stabilize the resulting carbanion through resonance and inductive effects. The potent electron-withdrawing nature of the ortho-trifluoromethylthio group further enhances the acidity of these protons, making deprotonation by a suitable base a facile process.

Deprotonation: The first step in the active methylene chemistry of this compound is the removal of a proton from the methylene group by a base to form a resonance-stabilized carbanion. A variety of bases can be employed for this purpose, with the choice of base depending on the desired subsequent reaction. Common bases include alkali metal hydroxides, alkoxides (e.g., sodium ethoxide, potassium tert-butoxide), and stronger bases like sodium hydride (NaH) or organolithium reagents.

Alkylation: The generated carbanion is a potent nucleophile and can readily participate in alkylation reactions with various electrophiles, such as alkyl halides. This allows for the introduction of a wide range of alkyl substituents at the alpha-position. For instance, the reaction with an alkyl halide (R-X) would yield a monoalkylated product. The general procedure for such alkylations often involves phase-transfer catalysis, which has been successfully used for the alkylation of arylacetonitriles. This method typically employs a tetraalkylammonium salt as a catalyst in the presence of a concentrated aqueous alkali solution, providing a simple and efficient way to achieve monoalkylation.

Condensation: The carbanion derived from this compound can also act as a nucleophile in condensation reactions with carbonyl compounds, such as aldehydes and ketones. A classic example is the Knoevenagel condensation. In this reaction, the carbanion adds to the carbonyl carbon of an aldehyde or ketone, and subsequent elimination of water leads to the formation of a new carbon-carbon double bond. For example, condensation with an aromatic aldehyde would yield a substituted cinnamonitrile (B126248) derivative. These types of reactions can often be carried out under solvent-free conditions using a base like potassium hydroxide.

Table 1: Examples of Active Methylene Reactions with Phenylacetonitrile (B145931) Derivatives

| Reaction Type | Reactants | Base/Catalyst | Product Type |

|---|---|---|---|

| Alkylation | Phenylacetonitrile, Ethyl bromide | NaOH, Tetraalkylammonium salt | 2-Phenylbutyronitrile |

| Alkylation | Diphenylacetonitrile, Bromoacetone | Potassium tert-butoxide | 4-Oxo-2,2-diphenylvaleronitrile |

| Condensation | Phenylacetonitrile, 4-Methoxybenzaldehyde | KOH | 2-(4-Methoxyphenyl)-3-phenylacrylonitrile |

This table presents examples of reactions with related phenylacetonitrile compounds to illustrate the expected reactivity of the active methylene group in this compound.

Hydrolysis and Related Transformations

The nitrile group of this compound can be hydrolyzed to either an amide or a carboxylic acid under acidic or basic conditions. researchgate.net

Acidic Hydrolysis: Heating the nitrile with a strong aqueous acid, such as sulfuric acid or hydrochloric acid, will lead to the formation of the corresponding carboxylic acid, 2-(Trifluoromethylthio)phenylacetic acid. The reaction proceeds through the intermediate formation of an amide, 2-(Trifluoromethylthio)phenylacetamide, which is then further hydrolyzed to the carboxylic acid. The standard method for the hydrolysis of benzyl (B1604629) cyanide to phenylacetic acid involves heating with dilute sulfuric acid. acs.org

Basic Hydrolysis: Alternatively, hydrolysis can be achieved using a strong aqueous base, such as sodium hydroxide. This reaction initially produces the carboxylate salt, which upon acidification yields the carboxylic acid. The reaction also generates ammonia (B1221849) as a byproduct.

The general mechanism for the acid-catalyzed hydrolysis of a nitrile involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. A water molecule then attacks this carbon, and after a series of proton transfers and tautomerization, the amide is formed. Further hydrolysis of the amide under the same conditions yields the carboxylic acid and an ammonium (B1175870) ion.

Reduction Reactions

The nitrile group in this compound can be reduced to a primary amine, 2-(2-(Trifluoromethylthio)phenyl)ethan-1-amine. This transformation is a valuable synthetic route to primary amines.

Complex Metal Hydride Reduction: A common and effective method for the reduction of nitriles is the use of lithium aluminum hydride (LiAlH₄). reddit.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, followed by an aqueous workup to protonate the resulting amine. The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an imine anion, which is then further reduced to the amine. reddit.com

Catalytic Hydrogenation: Catalytic hydrogenation is another important method for the reduction of nitriles. This process involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst. nih.gov Common catalysts for this transformation include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. The reaction is typically carried out under pressure and may require elevated temperatures. The choice of catalyst and reaction conditions can sometimes influence the selectivity, as over-reduction to secondary amines can be a side reaction. However, the use of specific catalysts and additives can promote the formation of the desired primary amine. nih.gov

Reactivity of the Trifluoromethylthio Group

The trifluoromethylthio (SCF₃) group is a unique substituent that significantly influences the electronic properties and reactivity of the molecule.

Electron-Withdrawing Effects on the Aromatic Ring and Acetonitrile Moiety

The trifluoromethylthio group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This electron-withdrawing effect is primarily inductive. The Hammett constant (σp) for the SCF₃ group is approximately 0.50, indicating its strong electron-withdrawing nature, comparable to that of a nitro group. acs.org

This strong electron-withdrawing effect has several important consequences for the reactivity of this compound:

Increased Acidity of Methylene Protons: As mentioned in section 4.1.1, the o-SCF₃ group significantly increases the acidity of the benzylic methylene protons. This makes deprotonation easier, facilitating alkylation and condensation reactions.

Activation of the Aromatic Ring: The electron-withdrawing nature of the SCF₃ group deactivates the aromatic ring towards electrophilic aromatic substitution reactions. However, it can activate the ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the SCF₃ group, should a suitable leaving group be present.

Influence on Nitrile Reactivity: The electron-withdrawing effect of the SCF₃ group, transmitted through the phenyl ring, can also influence the reactivity of the nitrile group. It may increase the electrophilicity of the nitrile carbon, potentially making it more susceptible to nucleophilic attack.

Stability and Transformations of the SCF3 Group in Organic Reactions

The trifluoromethylthio group is generally considered to be a stable functional group under a wide range of reaction conditions. A systematic study on the stability of various fluorinated groups on arenes under acidic and basic conditions has shown that the SCF₃ group is relatively robust. rsc.org

Stability under Acidic and Basic Conditions: The C-S and C-F bonds within the SCF₃ group are strong, making the group resistant to cleavage under many standard acidic and basic conditions used in organic synthesis. This stability is advantageous as it allows for a variety of chemical transformations to be carried out on other parts of the molecule, such as the nitrile group, without affecting the SCF₃ moiety. For example, the conditions typically used for the hydrolysis of nitriles (strong acid or base) are not expected to cleave the SCF₃ group.

Transformations of the SCF3 Group: While generally stable, the sulfur atom in the trifluoromethylthio group can undergo oxidation to form the corresponding sulfoxide (B87167) (SOCF₃) or sulfone (SO₂CF₃) under specific oxidizing conditions. These transformations can further modulate the electronic properties of the molecule, as the sulfoxide and sulfone groups are even stronger electron-withdrawing groups. However, these transformations typically require specific reagents and are not expected to occur under the standard conditions for the reactions of the nitrile group discussed above. The SCF₃ group is generally unreactive towards most nucleophiles and electrophiles under common reaction conditions.

Aromatic Ring Functionalization of this compound

Functionalization of the aromatic ring of this compound can be achieved through several established synthetic methodologies, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The success and regioselectivity of these transformations are highly dependent on the directing effects of the existing substituents.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for the functionalization of aromatic compounds. wikipedia.org The outcome of such reactions on a substituted benzene (B151609) ring is largely determined by the electronic nature of the substituents already present. leah4sci.comaakash.ac.injove.commasterorganicchemistry.com In the case of this compound, the directing effects of both the trifluoromethylthio and the cyanomethyl groups must be considered.

The trifluoromethylthio (-SCF3) group is known to be strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, which is transmitted through the sulfur atom to the aromatic ring. This inductive effect deactivates the ring towards electrophilic attack. masterorganicchemistry.com However, the sulfur atom possesses lone pairs of electrons that can be donated to the aromatic ring via resonance, which can partially offset the inductive deactivation and direct incoming electrophiles to the ortho and para positions. organicchemistrytutor.com

Conversely, the cyanomethyl group (-CH2CN) as a whole is considered to be an electron-withdrawing and deactivating group. The cyano group itself is a powerful electron-withdrawing group and directs incoming electrophiles to the meta position. masterorganicchemistry.com

The interplay of these two substituents on the same aromatic ring dictates the regioselectivity of electrophilic aromatic substitution. The trifluoromethylthio group at position 2 would direct incoming electrophiles to positions 4 and 6 (ortho and para to the -SCF3 group), while the cyanomethyl group would direct to positions 3 and 5 (meta to the -CH2CN group, which corresponds to positions 3 and 5 on the ring). Given that the -SCF3 group is a stronger deactivator than an alkyl group but can still direct ortho/para, and the cyanomethyl group is a meta director, the precise outcome of an electrophilic aromatic substitution reaction on this compound would likely be a mixture of isomers. The relative yields would depend on the specific reaction conditions and the nature of the electrophile. Steric hindrance from the ortho-substituents could also influence the product distribution, potentially favoring substitution at the less hindered positions. libretexts.org

Table 1: Predicted Directing Effects of Substituents in Electrophilic Aromatic Substitution of this compound

| Substituent Group | Position | Electronic Effect | Predicted Directing Influence |

| Trifluoromethylthio (-SCF3) | 2 | Inductively withdrawing, resonance donating | ortho, para (positions 4 & 6) |

| Cyanomethyl (-CH2CN) | 1 | Inductively withdrawing | meta (positions 3 & 5) |

Metal-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the formation of carbon-carbon and carbon-heteroatom bonds, and they represent a key strategy for the derivatization of this compound. These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide in the presence of a transition metal catalyst, most commonly palladium or nickel. ethz.chorganic-chemistry.org

For this compound to be utilized in such reactions, it would first need to be functionalized with a suitable leaving group, such as a halogen (Br, I) or a triflate, on the aromatic ring. The position of this leaving group would be crucial for the subsequent cross-coupling step.

Commonly employed cross-coupling reactions that could be applied to derivatives of this compound include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide or triflate. It is a robust method for the formation of C-C bonds.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling an amine with an organic halide or triflate.

Sonogashira Coupling: This reaction is used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide.

C-S Cross-Coupling: These reactions allow for the formation of thioethers by coupling a thiol with an organic halide. organic-chemistry.org

The electronic nature of the trifluoromethylthio and cyanomethyl groups can influence the efficiency of these cross-coupling reactions. The electron-withdrawing properties of these groups can enhance the reactivity of an aryl halide towards oxidative addition to the metal catalyst, which is often the rate-determining step in the catalytic cycle. The synthesis of aryl nitriles via metal-catalyzed cross-coupling reactions is a well-established field. researchgate.net Furthermore, nickel-catalyzed reversible metathesis between aryl nitriles and aryl thioethers has been reported, highlighting the potential for interconversion of these functional groups under catalytic conditions. ethz.ch

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions for Derivatization

| Reaction Name | Bond Formed | Coupling Partners | Potential Application |

| Suzuki-Miyaura Coupling | C-C | Aryl-B(OR)2 + Aryl-X | Introduction of new aryl or alkyl groups |

| Buchwald-Hartwig Amination | C-N | Amine + Aryl-X | Synthesis of aniline (B41778) derivatives |

| Sonogashira Coupling | C-C (sp-sp2) | Alkyne + Aryl-X | Introduction of alkynyl moieties |

| C-S Coupling | C-S | Thiol + Aryl-X | Synthesis of diaryl or alkyl aryl sulfides |

Regioselectivity and Stereoselectivity in Derivatization

The regioselectivity of the derivatization of this compound is a critical consideration for the synthesis of specific isomers.

In electrophilic aromatic substitution , as discussed previously, the regioselectivity is governed by the competing directing effects of the -SCF3 and -CH2CN groups. libretexts.orgmsu.edu The outcome is likely to be a mixture of products, with substitution occurring at positions 3, 4, 5, and 6. The precise distribution would be sensitive to the reaction conditions, and separation of the resulting isomers would likely be necessary. Steric hindrance from the ortho-substituents may disfavor substitution at positions 3 and 6, potentially leading to a preference for substitution at positions 4 and 5. nih.gov

In metal-catalyzed cross-coupling reactions , the regioselectivity is predetermined by the position of the leaving group (e.g., halogen) on the aromatic ring. Therefore, the challenge lies in the selective synthesis of the required halo-substituted this compound precursor. This could potentially be achieved through directed ortho-metalation strategies or through electrophilic halogenation, where the regioselectivity would again be influenced by the directing effects of the existing substituents.

Stereoselectivity is not a primary concern in the functionalization of the aromatic ring itself, as the ring is planar. However, stereoselectivity could become a factor in subsequent reactions of the introduced functional groups. For instance, if a prochiral group were introduced via a cross-coupling reaction, its subsequent transformation could lead to the formation of stereoisomers. Moreover, the use of chiral catalysts in metal-catalyzed cross-coupling reactions could, in principle, induce enantioselectivity if the substrate or product is chiral, though this is less common for the direct functionalization of a simple aromatic ring.

Advanced Applications in Chemical Synthesis and Functional Molecule Design

Utilization as a Building Block in Complex Organic Synthesis

2-(Trifluoromethylthio)phenylacetonitrile serves as a valuable precursor in the assembly of complex molecular architectures, leveraging the reactivity of both the nitrile functionality and the activated phenyl ring.

Precursor to Nitrogen-Containing Heterocycles

While direct, named reactions for the conversion of this compound into a wide array of nitrogenous heterocycles are not extensively documented under a single umbrella, the inherent reactivity of the nitrile group makes it a prime candidate for various cyclization and cyclocondensation reactions. The nitrile group is a versatile precursor that can be transformed into various nitrogen-containing functionalities, which are key components of many heterocyclic rings. numberanalytics.com

General synthetic strategies for constructing nitrogen-containing heterocycles often involve the use of polyfunctional nitriles. scbt.com For instance, the Thorpe-Ziegler reaction, a base-catalyzed self-condensation of nitriles, is a classic method for forming enamines, which can be precursors to cyclic ketones and, by extension, to certain heterocyclic systems. numberanalytics.comwikipedia.orglscollege.ac.inyoutube.com While a direct intramolecular Thorpe-Ziegler reaction of this compound itself is unlikely due to the lack of a second nitrile group, its participation in intermolecular condensations with other dinitriles or cyano-containing compounds could pave the way for the synthesis of substituted pyridines, pyrimidines, and other nitrogenous heterocycles. baranlab.orgnih.govorganic-chemistry.orgmdpi.comrsc.orgnih.govresearchgate.netresearchgate.net

The synthesis of pyrimidine (B1678525) derivatives, for example, can be achieved through the reaction of compounds containing a nitrile group with various reagents. nih.govresearchgate.netresearchgate.netijprs.com Similarly, substituted pyridines can be synthesized through condensation reactions involving carbonyl compounds and ammonia (B1221849) or its derivatives, highlighting the potential for the nitrile group of this compound to be transformed into a key reactive intermediate for such syntheses. baranlab.orgmdpi.com

Synthesis of Substituted Naphthalenes and Indenones

The phenylacetonitrile (B145931) scaffold is a well-established starting point for the synthesis of fused ring systems like naphthalenes and indenones. The presence of the trifluoromethylthio group on the phenyl ring can influence the regioselectivity and efficiency of these cyclization reactions.

Recent research has demonstrated the synthesis of 2-(trifluoromethylthio)-indenones through a silver-mediated cascade trifluoromethylthiolation and cyclization of arylpropynones. Another efficient method involves the trifluoromethylthiolation of functionalized 3-chloro-1H-inden-1-ones using AgSCF3 as a nucleophilic reagent, activated by KI, to produce trifluoromethylthiolated indenones in excellent yields under moderate conditions. researchgate.net These studies underscore the feasibility of incorporating the trifluoromethylthio group into the indenone core, a privileged scaffold in medicinal chemistry. researchgate.net

Construction of Bioactive Scaffolds

The term "bioactive scaffold" refers to a core molecular structure that is responsible for a compound's biological activity. This compound, by providing access to a variety of complex and functionalized molecules, serves as an important building block in the construction of such scaffolds. glycomindsynth.com The introduction of the trifluoromethylthio group can lead to novel series of heterocyclic and fused-ring compounds with potential applications in medicinal chemistry. researchgate.net

Nitrogen-containing heterocycles, which can be synthesized from nitrile precursors, are ubiquitous in pharmaceuticals and agrochemicals. nih.govrsc.orgresearchgate.net The unique properties conferred by the -SCF3 group can enhance the biological activity of these scaffolds.

Impact of Trifluoromethylthio Moiety on Molecular Design Parameters

The trifluoromethylthio (-SCF3) group is a powerful modulator of key molecular properties that are critical for the design of effective drugs and molecular probes. Its unique combination of high lipophilicity and strong electron-withdrawing character sets it apart from other functional groups. enamine.net

Modulation of Lipophilicity and Bioavailability for Molecular Probes

Lipophilicity, a measure of a compound's ability to dissolve in fats and lipids, is a crucial determinant of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The trifluoromethylthio group is one of the most lipophilic functional groups used in medicinal chemistry. This high lipophilicity can significantly enhance a molecule's ability to permeate biological membranes, such as the cell membrane and the blood-brain barrier. enamine.net

The impact of the -SCF3 group on lipophilicity and, consequently, on bioavailability can be summarized in the following table:

| Property | Impact of -SCF3 Group | Reference |

| Lipophilicity | Significantly increases | enamine.net |

| Membrane Permeability | Enhances passage across cell membranes | enamine.net |

| Blood-Brain Barrier Penetration | Improves ability to enter the central nervous system | enamine.net |

| Bioavailability | Can be increased due to improved absorption and distribution | enamine.net |

This enhanced lipophilicity makes the -SCF3 moiety a valuable tool for designing molecular probes and drug candidates that need to reach targets within cells or the central nervous system.

Influence on Metabolic Stability and Electronic Properties in Target Molecules

The trifluoromethylthio group is a strong electron-withdrawing group. This electronic property has a profound impact on the metabolic stability and the interaction of a molecule with its biological target.

The electron-withdrawing nature of the -SCF3 group can shield adjacent parts of a molecule from oxidative metabolism, a common pathway for drug degradation in the body. By reducing the electron density of the molecule, the -SCF3 group makes it less susceptible to oxidation by metabolic enzymes, thereby increasing its metabolic stability and prolonging its half-life in the body.

The electronic effects of the -SCF3 group also influence how a molecule interacts with its target protein. The strong dipole moment and the ability to participate in non-covalent interactions can lead to enhanced binding affinity and selectivity for the target.

The following table outlines the key influences of the trifluoromethylthio moiety on molecular design parameters:

| Parameter | Influence of -SCF3 Moiety | Reference |

| Metabolic Stability | Increases by protecting against oxidative metabolism | |

| Electronic Properties | Acts as a strong electron-withdrawing group | enamine.net |

| Binding Affinity | Can enhance interaction with biological targets | |

| Molecular Conformation | Can influence the preferred shape of the molecule |

Development of Novel Trifluoromethylthiolating Reagents and Methodologies

The quest for superior trifluoromethylthiolating agents has led to significant innovations aimed at improving efficiency, safety, and applicability. These developments are broadly categorized into atom-economical, transition-metal-free, and asymmetric methodologies.

Design and Synthesis of Atom-Economical Reagents

Atom economy is a central principle of green chemistry, focusing on maximizing the incorporation of reactant atoms into the final product. In the context of trifluoromethylthiolation, research has targeted the development of reagents that minimize waste. Addition reactions are inherently atom-economical. While general strategies for atom-economical reactions are well-established, their specific application to the synthesis of this compound has not been reported. The design of reagents that could deliver the SCF3 group to the phenylacetonitrile scaffold with high atom economy remains a prospective area for research rather than an accomplished objective.

Advancements in Transition-Metal-Free Trifluoromethylthiolation

To circumvent the costs and potential toxicity associated with transition metals, a variety of metal-free trifluoromethylthiolation methods have been developed. These often rely on the generation of trifluoromethylthio radicals or electrophilic species under photocatalytic or other activating conditions. For instance, visible-light-driven protocols using arylazo sulfones as radical precursors have been successful in forming aryl-SCF3 bonds under metal-free conditions. nih.govnih.gov Another approach involves the direct α-trifluoromethylthiolation of carboxylic acid derivatives under mild, metal-free conditions. dntb.gov.ua However, a specific methodology for the transition-metal-free synthesis of this compound is not described in the existing literature.

Future Directions and Research Opportunities

Exploration of Sustainable and Green Synthetic Routes

The increasing emphasis on environmentally benign chemical processes necessitates the development of sustainable methods for synthesizing fluorinated compounds. Future research will likely focus on moving away from traditional methods that may rely on harsh reagents or produce significant waste.

Key areas of exploration include:

Photoredox Catalysis: This technique has emerged as a powerful tool in organic synthesis, utilizing visible light to drive chemical reactions under mild conditions. mst.edu Developing photoredox-catalyzed pathways for the trifluoromethylthiolation of phenylacetonitrile (B145931) precursors would offer a greener alternative to classical methods. rsc.orgrsc.org For instance, using stable and environmentally friendly trifluoromethylating reagents in conjunction with organic dye photocatalysts could reduce reliance on metal-based catalysts and hazardous reagents. mst.edu

Electrochemical Synthesis: Electrochemistry provides a reagent-free activation method, using electricity to promote chemical transformations. researchgate.net Investigating the electrochemical cyanation of precursors or the trifluoromethylthiolation of 2-phenylacetonitrile (B1602554) could lead to highly efficient and scalable green processes. researchgate.net

Use of Ionic Liquids: Ionic liquids can serve as recyclable, non-volatile solvents, potentially improving reaction efficiency and simplifying product isolation. google.com Their application in the synthesis of 2-(trifluoromethylthio)phenylacetonitrile could mitigate the environmental impact associated with volatile organic compounds.

Development of Novel Catalytic Systems for Efficient Transformations

Catalysis is central to modern organic synthesis, and the development of new catalytic systems is crucial for the efficient and selective synthesis of this compound and its derivatives. rhhz.net

Future research will likely pursue:

Transition-Metal Catalysis: While palladium, copper, and nickel catalysts have been used for trifluoromethylthiolation, there is scope for discovering new, more robust, and cost-effective catalysts. rhhz.netnih.gov Gold-catalyzed cross-coupling reactions, for example, have shown promise for the synthesis of aryl trifluoromethylthioethers with broad substrate scope and scalability. nih.gov Research into ruthenium-catalyzed reactions could also provide novel pathways. rhhz.net

Organocatalysis: Chiral organocatalysts offer a metal-free approach to enantioselective synthesis. nih.govresearchgate.net Developing organocatalytic methods for the asymmetric trifluoromethylthiolation of prochiral substrates could provide access to chiral building blocks derived from this compound.

Dual Catalysis Systems: Combining different catalytic modes, such as photoredox and transition-metal catalysis, can enable novel transformations that are not achievable with a single catalyst. rsc.org Such dual catalytic systems could be employed for the direct C-H trifluoromethylthiolation of phenylacetonitrile, offering a highly atom-economical synthetic route.

Expansion of Reactivity Profiles for Broad Synthetic Utility

The synthetic potential of this compound is largely determined by the reactivity of its functional groups: the nitrile, the aromatic ring, and the trifluoromethylthio moiety. A deeper understanding and expansion of its reactivity are essential for its broader application.

Promising research directions include:

Functionalization of the Nitrile Group: The nitrile group is a versatile functional handle that can be converted into amines, amides, carboxylic acids, and various heterocyclic systems. Exploring these transformations on the this compound scaffold would generate a diverse library of complex molecules for biological screening.

Directed C-H Functionalization: The development of methods for the regioselective functionalization of the aromatic ring, directed by either the nitrile or the trifluoromethylthio group, would provide a powerful tool for late-stage modification. acs.org This would allow for the synthesis of a wide range of substituted derivatives with tailored properties.

Radical Reactions: The trifluoromethylthio group can participate in radical reactions. researchgate.net Investigating radical-based cyclization or addition reactions initiated at the -SCF3 group could open up new avenues for constructing complex cyclic and acyclic structures.

Rational Design of Next-Generation Fluorinated Building Blocks

The insights gained from studying this compound can inform the design of new and improved fluorinated building blocks for various applications. nih.govolemiss.edu The demand for novel fluorinated synthons in drug discovery remains high, as fluorine incorporation can significantly modulate a molecule's biological properties. sigmaaldrich.comacs.org

Future efforts should be directed towards:

Multi-functionalized Scaffolds: Designing building blocks that incorporate the trifluoromethylthio group alongside other key pharmacophores or reactive handles. This would enable medicinal chemists to rapidly assemble complex drug candidates through modular synthesis. nih.gov

Bioisosteric Replacements: The -SCF3 group is often considered a bioisostere of other groups. Systematically designing and synthesizing building blocks where the -SCF3 group replaces other functionalities can lead to the discovery of compounds with improved pharmacokinetic or pharmacodynamic profiles.

Fluorinated Heterocycles: The synthesis of heterocyclic compounds derived from this compound is a particularly promising area. chemicalbook.com Heterocycles are prevalent in pharmaceuticals, and the introduction of the -SCF3 group can enhance their biological activity. nih.gov A rational design approach, guided by computational modeling, could predict promising heterocyclic targets for synthesis and evaluation. rsc.org

Q & A

Q. What are the common synthetic routes for preparing 2-(Trifluoromethylthio)phenylacetonitrile?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or transition-metal-catalyzed reactions. For example, phenylacetonitrile derivatives with electron-withdrawing groups (EWGs) like trifluoromethylthio can be synthesized via halogen exchange reactions. A related study demonstrated that bromophenylacetonitriles (e.g., 2-Bromo-4-(trifluoromethyl)phenylacetonitrile, CAS 474024-36-7) can undergo substitution with thiolating agents like potassium trifluoromethylthiolate (KSCF₃) under optimized conditions . Additionally, metal-free protocols for functionalizing phenylacetonitrile derivatives, such as TBHP-mediated esterification, highlight the reactivity of the nitrile group in the presence of EWGs .

Q. How is this compound characterized using spectroscopic techniques?

Methodological Answer: Characterization relies on a combination of ¹H NMR , ¹³C NMR , and ¹⁹F NMR spectroscopy. For structural analogs like 2-(Trifluoromethyl)phenylacetonitrile (CAS 3038-47-9), the trifluoromethyl group exhibits a distinct triplet in ¹⁹F NMR (~-60 ppm) due to coupling with adjacent protons. The nitrile group (C≡N) appears as a sharp singlet at ~120 ppm in ¹³C NMR. Mass spectrometry (HRMS) confirms the molecular ion peak (M⁺) at m/z 211.04 (C₉H₆F₃NS) . Infrared spectroscopy (IR) further validates the C≡N stretch at ~2250 cm⁻¹ and C-F stretches between 1100–1250 cm⁻¹ .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., trifluoromethylthio) influence the reactivity of phenylacetonitrile derivatives in cross-coupling reactions?

Methodological Answer: The trifluoromethylthio (-SCF₃) group, a strong EWG, enhances electrophilicity at the benzylic carbon, facilitating nucleophilic attacks or radical-mediated reactions. In a study on phenylacetonitrile derivatives, substrates with EWGs like -CF₃ or -SCF₃ showed accelerated reaction rates in TBHP-mediated esterification due to increased polarization of the C≡N bond. However, steric hindrance from the bulky -SCF₃ group may require optimized catalysts (e.g., Pd(OAc)₂ with phosphine ligands) to achieve high yields in Suzuki-Miyaura couplings . Computational studies (DFT) can further predict regioselectivity by analyzing frontier molecular orbitals and charge distribution .

Q. What strategies mitigate toxicity risks during handling of this compound?

Methodological Answer: While toxicological data for this compound is limited, structural analogs like 3,4-Methylenedioxyphenylacetonitrile (SDS: TCI America) recommend strict safety protocols:

- Containment : Use fume hoods and sealed reaction systems to prevent inhalation of volatile nitrile byproducts.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Waste Disposal : Quench reactive intermediates with aqueous NaHSO₃ before disposal . For analogs with unstudied toxicity (e.g., Thiophene fentanyl derivatives), assume acute toxicity and conduct preliminary in vitro assays (e.g., MTT on HepG2 cells) to assess LC₅₀ values .

Data Contradictions and Resolution

Q. How can researchers resolve discrepancies in reported yields for trifluoromethylthio-substituted phenylacetonitrile syntheses?

Methodological Answer: Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, temperature). For instance, halogen exchange reactions using KSCF₃ may yield 60–85% depending on solvent (DMF vs. THF). Systematic optimization via Design of Experiments (DoE) can identify critical factors. A case study on 2-Bromo-4-(trifluoromethyl)phenylacetonitrile showed that increasing reaction time from 12h to 24h in DMF improved yields from 65% to 82% . Cross-referencing multiple sources (e.g., peer-reviewed journals vs. supplier data) and validating with independent replicates are essential .

Application-Oriented Questions

Q. What role does this compound play in peptide synthesis or protecting group chemistry?

Methodological Answer: Though not directly used, structural analogs like BOC-ON (2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile) demonstrate the utility of phenylacetonitrile derivatives in introducing protecting groups. The nitrile group acts as a leaving group during the formation of tert-BOC-protected amines, which are critical in solid-phase peptide synthesis (SPPS). For -SCF₃ derivatives, similar mechanisms could enable selective deprotection in multifunctional molecules .

Safety and Regulatory Compliance

Q. What regulatory considerations apply to this compound in international research?

Methodological Answer: The compound is not listed in the U.S. EPA TSCA Inventory or Canadian DSL/NDSL, restricting its use to R&D under qualified supervision. Researchers must comply with the Globally Harmonized System (GHS) for labeling (e.g., GHS07 for acute toxicity) and adhere to REACH protocols for EU-based studies. Institutional approvals (e.g., IBC) are mandatory for in vivo testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.